molecular formula C8H14N2O2 B13821051 4-Butylpiperazine-2,6-dione CAS No. 90346-27-3

4-Butylpiperazine-2,6-dione

Cat. No.: B13821051
CAS No.: 90346-27-3
M. Wt: 170.21 g/mol
InChI Key: KUDWAUANOCPTEA-UHFFFAOYSA-N
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Description

4-Butylpiperazine-2,6-dione is a heterocyclic organic compound with the molecular formula C8H14N2O2. It belongs to the class of diketopiperazines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by a piperazine ring with two keto groups at positions 2 and 6, and a butyl group attached to the nitrogen at position 4.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpiperazine-2,6-dione typically involves the condensation of iminodiacetic acid with various amines under microwave irradiation. For instance, the reaction of iminodiacetic acid with butylamine under these conditions yields this compound in quantitative yields . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced microwave irradiation techniques ensures high yield and purity of the product. The process involves strict control of reaction parameters such as temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-Butylpiperazine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Butylpiperazine-2,6-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit topoisomerase-II, an enzyme involved in DNA replication, which contributes to its anticancer activity . Additionally, it may interact with other cellular targets, leading to its antiviral and antibacterial properties .

Comparison with Similar Compounds

Uniqueness: 4-Butylpiperazine-2,6-dione is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural modification can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other diketopiperazine derivatives .

Properties

CAS No.

90346-27-3

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

4-butylpiperazine-2,6-dione

InChI

InChI=1S/C8H14N2O2/c1-2-3-4-10-5-7(11)9-8(12)6-10/h2-6H2,1H3,(H,9,11,12)

InChI Key

KUDWAUANOCPTEA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(=O)NC(=O)C1

Origin of Product

United States

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